molecular formula C20H30N2O7 B2436550 N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-(4-methyl-piperidin-1-yl)-acetamide CAS No. 1132820-11-1

N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-(4-methyl-piperidin-1-yl)-acetamide

Cat. No.: B2436550
CAS No.: 1132820-11-1
M. Wt: 410.467
InChI Key: VRVTWUBMJKHTFR-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-(4-methyl-piperidin-1-yl)-acetamide is a chemical compound with the molecular formula C12H17NO3 It is known for its unique structure, which includes a dimethoxyphenyl group and a piperidinylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-(4-methyl-piperidin-1-yl)-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxyphenethylamine and 4-methylpiperidine.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts or solvents to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-(4-methyl-piperidin-1-yl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives.

Scientific Research Applications

N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-(4-methyl-piperidin-1-yl)-acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-(4-methyl-piperidin-1-yl)-acetamide involves its interaction with specific molecular targets and pathways. These may include binding to receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    N-(2,4-Diaryltetrahydroquinolin-1-yl) furan-2-carboxamide: Another compound with a similar core structure but different substituents.

Uniqueness

N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-(4-methyl-piperidin-1-yl)-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3.C2H2O4/c1-14-7-10-20(11-8-14)13-18(21)19-9-6-15-4-5-16(22-2)17(12-15)23-3;3-1(4)2(5)6/h4-5,12,14H,6-11,13H2,1-3H3,(H,19,21);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVTWUBMJKHTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)NCCC2=CC(=C(C=C2)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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